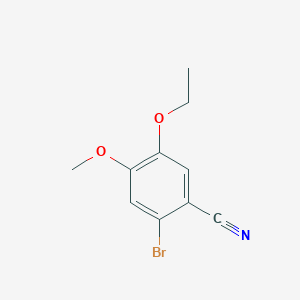

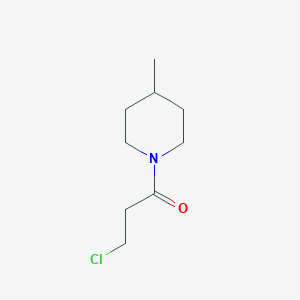

3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one" is a chemical that appears to be structurally related to various piperidinone derivatives, as indicated by the research on similar compounds. Piperidinones are a class of compounds known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Synthesis Analysis

While the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized and studied. For instance, the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones involves the formation of a piperidine ring, which is a common structural motif in these types of compounds . The synthesis process typically includes the formation of the piperidine ring followed by functionalization at appropriate positions to introduce various substituents, such as chloro and methyl groups.

Molecular Structure Analysis

The molecular structure of related compounds shows that the piperidine ring often adopts a chair conformation, which is a stable configuration for six-membered rings . This conformation allows for various substituents to be positioned in a way that can influence the compound's interaction with biological targets, such as receptors or enzymes.

Chemical Reactions Analysis

The chemical reactivity of piperidinone derivatives can be influenced by the presence of substituents on the piperidine ring. For example, the introduction of a chloro group can make the compound more reactive in nucleophilic substitution reactions, while a methyl group can provide steric hindrance, affecting the compound's reactivity profile. The specific reactivity of "this compound" would depend on the exact positioning and nature of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidinone derivatives can vary widely depending on their specific substituents. For example, the presence of a chloro group can affect the compound's polarity and solubility, while a methyl group can influence its hydrophobicity. The crystal structures of similar compounds have shown that weak N—H⋯O hydrogen bonds and C—H⋯π interactions can occur, which may influence the compound's solid-state properties and its behavior in crystalline form .

Applications De Recherche Scientifique

Catalytic Applications

3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one has been studied for its use in catalysis. Aydemir et al. (2014) explored its role in transfer hydrogenation, finding that derivatives of this compound acted as efficient catalysts in the transfer hydrogenation of various ketones, achieving high conversions up to 99% (Aydemir et al., 2014).

Synthesis of Radiolabeled Compounds

The compound has been utilized in the synthesis of radiolabeled derivatives. For instance, Czeskis (1998) reported on the synthesis of a specific radiolabeled isotopomer using a derivative of this compound, highlighting its importance in the field of radiopharmaceuticals (Czeskis, 1998).

Antinociceptive Activity

Research into derivatives of this compound has also involved exploring their potential antinociceptive (pain-relieving) effects. Studies by Radl et al. (1999, 2010) have demonstrated the preparation and testing of such derivatives as analgesics (Radl et al., 1999) (Radl et al., 2010).

Protecting Group in Oligoribonucleotide Synthesis

Reese et al. (1986) discussed the use of a derivative of this compound as a protecting group for 2′-hydroxy functions in rapid oligoribonucleotide synthesis, pointing to its utility in the synthesis of RNA sequences (Reese et al., 1986).

α_1 Receptor Antagonist Synthesis

Hon (2013) explored the synthesis of derivatives of this compound with potential α_1 receptor antagonistic activity, indicating its relevance in the development of new pharmaceuticals (Hon, 2013).

Mécanisme D'action

Target of Action

The primary target of 3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one It is known that similar compounds are utilized in various research fields, particularly in studies focusing on synthetic organic chemistry and neurotransmitter activity . These compounds act as building blocks in the synthesis of more complex molecules that mimic or interfere with the action of natural neurotransmitters .

Mode of Action

The exact mode of action of This compound It is suggested that this compound may interact with its targets to mimic or interfere with the action of natural neurotransmitters

Biochemical Pathways

The specific biochemical pathways affected by This compound Given its potential role in neurotransmitter activity, it may be involved in pathways related to neurotransmission . More research is required to confirm this and to understand the downstream effects.

Result of Action

The molecular and cellular effects of This compound As a potential neurotransmitter modulator, it might have effects on neuronal signaling and function . .

Propriétés

IUPAC Name |

3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-8-3-6-11(7-4-8)9(12)2-5-10/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTNYUXFSQHLEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50410973 |

Source

|

| Record name | 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349090-42-2 |

Source

|

| Record name | 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)